

M3541: A Technical Guide to its Potent and Selective Inhibition of ATM Kinase

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Compound of Interest

Compound Name: M3541

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This technical guide provides an in-depth analysis of **M3541**, a potent and selective ATP-competitive inhibitor of the Ataxia telangiectasia mutated (ATM) kinase. **M3541**'s high degree of selectivity for ATM over other PI3K-related kinases positions it as a valuable tool for research and a potential component in therapeutic strategies that involve the sensitization of tumors to DNA-damaging agents. This document details the quantitative selectivity of **M3541**, the experimental protocols used to determine its efficacy and mechanism of action, and visual representations of the relevant biological pathways and experimental workflows.

Data Presentation: M3541 Kinase Selectivity

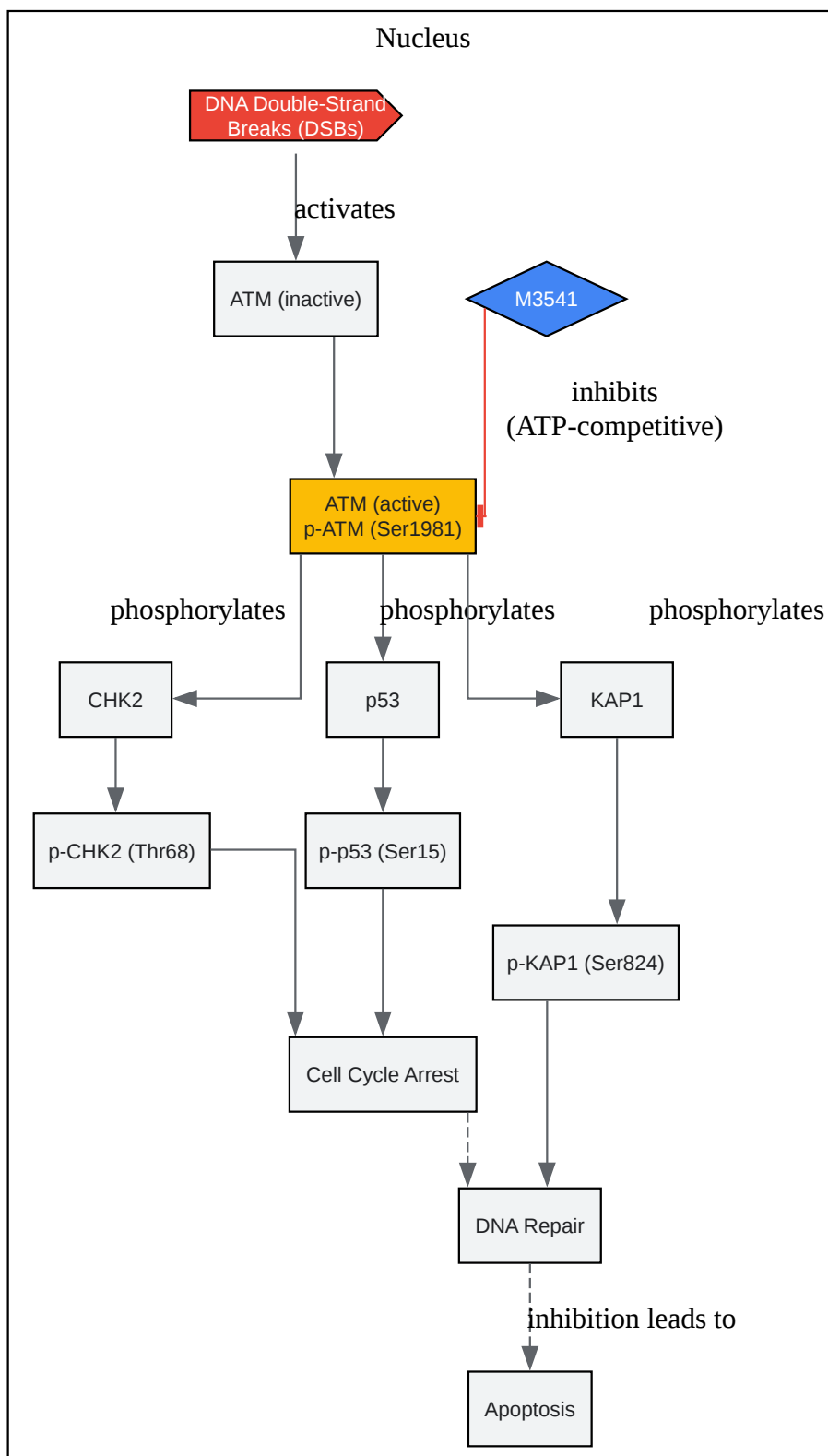
M3541 demonstrates exceptional potency for ATM kinase with an IC₅₀ value in the sub-nanomolar range.^{[1][2]} Its selectivity is highlighted by significantly higher IC₅₀ values for other closely related kinases within the PI3K-related kinase (PIKK) family. A broad kinase screen revealed that **M3541** had an IC₅₀ of greater than 100 nM for 99.3% of the 292 human kinases investigated.^{[3][4]}

Kinase Target	IC50 (nM)	Fold Selectivity vs. ATM
ATM	< 1 (0.25)	-
ATR	> 1000	> 4000
DNA-PK	> 1000	> 4000
mTOR	> 1000	> 4000
PI3K α	> 1000	> 4000
PI3K β	> 1000	> 4000
PI3K γ	> 1000	> 4000
PI3K δ	> 1000	> 4000

Note: Data compiled from multiple sources indicating IC50 for ATM is 0.25 nM or < 1 nM, and >60-fold selectivity against closely related PIKK family members.[\[5\]](#)

Signaling Pathway and Mechanism of Action

M3541 functions as an ATP-competitive inhibitor of ATM kinase. In the presence of DNA double-strand breaks (DSBs), often induced by ionizing radiation (IR) or chemotherapeutic agents, ATM is activated and phosphorylates a cascade of downstream targets to initiate cell cycle arrest and DNA repair. By binding to the ATP-binding pocket of ATM, **M3541** prevents this phosphorylation cascade, thereby inhibiting DSB repair and sensitizing cancer cells to radiation and other DNA-damaging treatments.[\[1\]](#)[\[5\]](#)



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Caption: ATM Signaling Pathway and **M3541**'s Point of Inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of **M3541**.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This assay quantifies the binding of **M3541** to the ATP pocket of ATM and other kinases, allowing for the determination of IC50 values.

Principle: The assay is based on Fluorescence Resonance Energy Transfer (FRET) between a europium (Eu)-labeled anti-tag antibody (e.g., anti-GST) bound to the kinase and an Alexa Fluor™ 647-labeled, ATP-competitive kinase inhibitor (tracer) that binds to the kinase's active site. When **M3541** displaces the tracer, the FRET signal is lost, which is quantifiable.

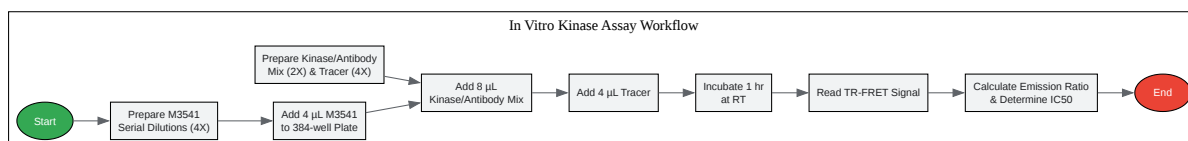
Materials:

- Recombinant GST-tagged ATM kinase (and other kinases for selectivity profiling)
- LanthaScreen™ Eu-anti-GST Antibody
- Kinase Tracer 236
- 1X Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
- **M3541** (serial dilutions in DMSO)
- 384-well assay plates

Procedure:

- **Reagent Preparation:** Prepare a 2X kinase/antibody solution and a 4X tracer solution in 1X Kinase Buffer A.
- **Compound Plating:** Serially dilute **M3541** in DMSO, and then further dilute in 1X Kinase Buffer A to create a 4X compound solution. Add 4 µL of the 4X compound solution to the assay plate.

- Kinase/Antibody Addition: Add 8 μL of the 2X kinase/antibody mixture to each well.
- Tracer Addition: Add 4 μL of the 4X tracer solution to initiate the binding reaction.
- Incubation: Incubate the plate at room temperature for 1 hour, protected from light.
- Data Acquisition: Read the plate on a fluorescence plate reader capable of time-resolved FRET. Excite at $\sim 340\text{ nm}$ and measure emission at 615 nm (Europium) and 665 nm (Alexa Fluor™ 647).
- Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the emission ratio against the logarithm of the **M3541** concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.



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Caption: Workflow for the In Vitro Kinase Inhibition Assay.

Cellular Assay: Western Blot for ATM Signaling

This method is used to confirm that **M3541** inhibits the phosphorylation of ATM and its downstream targets in a cellular context.

Materials:

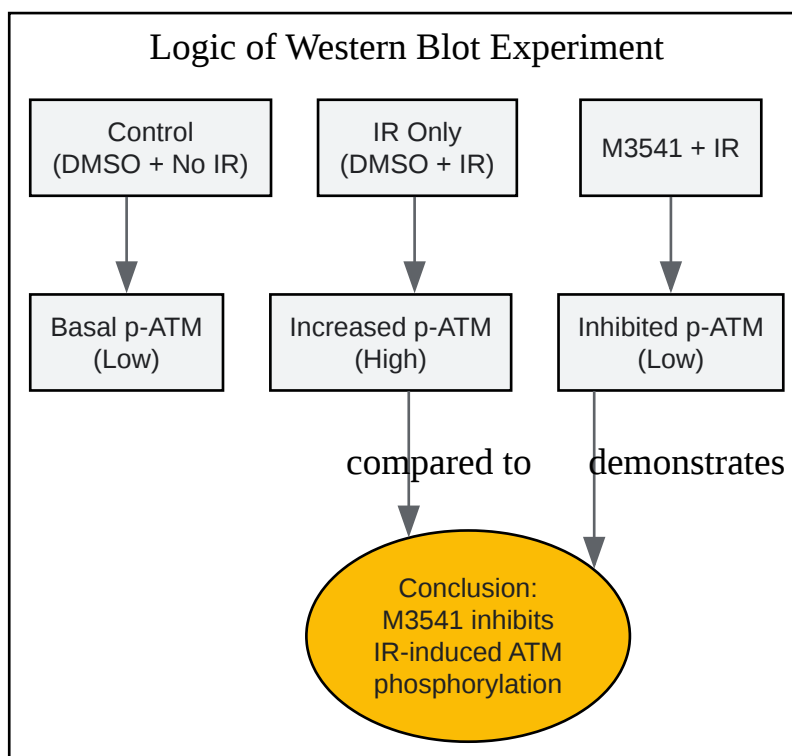
- A549 (human lung carcinoma) cells
- **M3541**

- Ionizing radiation source or radiomimetic agent (e.g., bleomycin)
- Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Primary antibodies: anti-p-ATM (Ser1981), anti-ATM, anti-p-Chk2 (Thr68), anti-Chk2, anti-p-KAP1 (Ser824), anti-KAP1, anti-p-p53 (Ser15), anti-p53, and a loading control (e.g., anti- β -actin)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate

Procedure:

- Cell Culture and Treatment: Plate A549 cells and allow them to adhere. Pre-treat the cells with varying concentrations of **M3541** for 1 hour.
- Induction of DNA Damage: Expose the cells to ionizing radiation (e.g., 5 Gy) or treat with bleomycin.
- Cell Lysis: After a specified time (e.g., 1 hour post-IR), wash the cells with cold PBS and lyse them on ice.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
- Immunoblotting:
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate with primary antibodies overnight at 4°C.
 - Wash the membrane with TBST.
 - Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

- Wash the membrane again with TBST.
- Detection: Apply a chemiluminescent substrate and visualize the protein bands using an imaging system.
- Analysis: Quantify the band intensities using software like ImageJ. Normalize the levels of phosphorylated proteins to their total protein counterparts.



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Caption: Logical Flow of the Western Blot Experiment.

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References

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